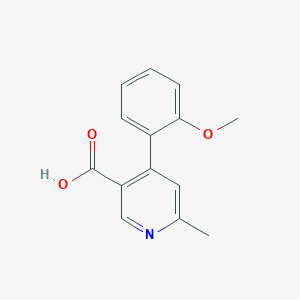
4-(2-Methoxyphenyl)-6-methylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyphenyl)-6-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the nicotinic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)-6-methylnicotinic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process generally involves the reaction of a boronic acid derivative with a halogenated nicotinic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Methoxyphenyl)-6-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products:
Oxidation: Formation of 4-(2-Hydroxyphenyl)-6-methylnicotinic acid.
Reduction: Formation of 4-(2-Methoxyphenyl)-6-methylnicotinol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-(2-Methoxyphenyl)-6-methylnicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxyphenyl)-6-methylnicotinic acid involves its interaction with specific molecular targets. It is believed to exert its effects by binding to nicotinic acid receptors, leading to the activation of downstream signaling pathways. This interaction can result in various biological effects, including anti-inflammatory and antioxidant activities.
Comparación Con Compuestos Similares
- 4-(2-Hydroxyphenyl)-6-methylnicotinic acid
- 4-(2-Methoxyphenyl)-6-methylnicotinol
- 4-(2-Methoxyphenyl)-6-methylpyridine
Comparison: 4-(2-Methoxyphenyl)-6-methylnicotinic acid is unique due to the presence of both a methoxy group and a methyl group on the nicotinic acid core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. In comparison, similar compounds may lack one or both of these functional groups, resulting in different reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H13NO3 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
4-(2-methoxyphenyl)-6-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c1-9-7-11(12(8-15-9)14(16)17)10-5-3-4-6-13(10)18-2/h3-8H,1-2H3,(H,16,17) |
Clave InChI |
YBFSHOQLKBPYHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=N1)C(=O)O)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


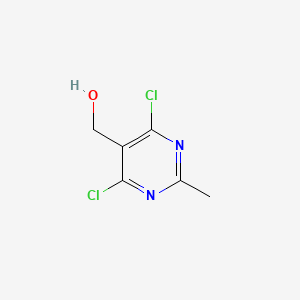
![2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13974356.png)
![tert-butyl ((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)carbamate](/img/structure/B13974358.png)


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13974373.png)
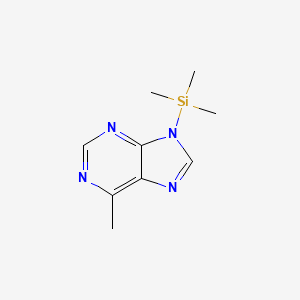
![1-Thia-4,6,8,10-tetraazaspiro[4.5]decane](/img/structure/B13974388.png)

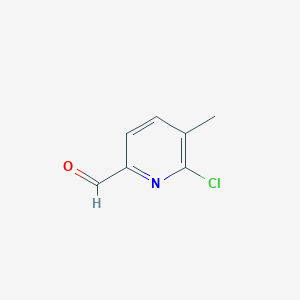
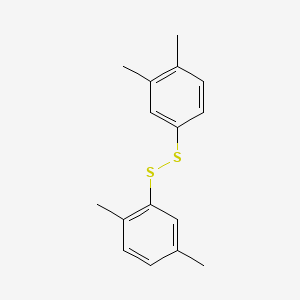
![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974400.png)


